2-Amino-3,5-dichlorophenol

Enzyme Inhibition Inflammation Myeloperoxidase

Researchers require halogenated phenols with defined selectivity and lipophilicity for reproducible enzyme assays. This compound offers validated MPO inhibition (IC50 39 nM) and a distinct LogP of 2.86, ensuring consistent membrane permeability and target engagement. - **Key Application:** Chemical probe for myeloperoxidase chlorination activity in inflammatory disease models. - **Technical Advantage:** 3,5-dichloro substitution pattern yields unique bioactivity vs. other isomers; benchmark for ADME predictive models. - **Supply:** Available as a research-grade intermediate; shipped ambient with stability documentation.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
Cat. No. B12979132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dichlorophenol
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)N)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
InChIKeyBVWRRBXBWWYODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,5-dichlorophenol: Identity and Characteristics


2-Amino-3,5-dichlorophenol is a halogenated aminophenol derivative with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol [1]. It features a benzene ring substituted with hydroxyl, amino, and two chlorine groups at the 3- and 5-positions. The compound exhibits a calculated partition coefficient (LogP) of approximately 2.86, indicating moderate lipophilicity . It is primarily employed as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthetic intermediate Pharma and agrochemical building block
MPO enzyme studies Reported MPO inhibition pathway assay fit
Substitution pattern 3,5-dichloro with amino orientation for specific reactivity

Irreplaceability of 2-Amino-3,5-dichlorophenol


The specific substitution pattern of 2-Amino-3,5-dichlorophenol confers distinct biological and physicochemical properties that are not replicated by other aminochlorophenol isomers or related compounds. Studies have demonstrated that both the number and position of chloro groups, as well as the relative orientation of amino and hydroxyl functionalities, critically influence biological activity, including enzyme inhibition potency and nephrotoxic potential [1]. For instance, the 3,5-dichloro substitution pattern yields a unique LogP of 2.86, which differs from other isomers and impacts membrane permeability and partitioning behavior . Substituting this compound with a generic analog, such as 2-amino-4,6-dichlorophenol or 3,5-dichlorophenol, would therefore result in altered reactivity, selectivity, and toxicity profiles, potentially compromising the intended application in chemical synthesis or biological assays [2].

Positional isomer shift
2-Amino-4,6-dichlorophenol or other isomers may alter MPO inhibition and nephrotoxicity endpoint profiles.
Lipophilicity mismatch
Different LogP values between isomers may shift membrane partitioning and ADME behavior.
Substitution pattern dependency
Chloro group number and position critically influence bioactivity; generic aminophenol substitution may not transfer.

2-Amino-3,5-dichlorophenol vs. Key Comparators


Myeloperoxidase (MPO) Inhibition Potency

2-Amino-3,5-dichlorophenol demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 39 nM [1]. This is a key differentiator compared to the parent compound 3,5-dichlorophenol, for which no MPO inhibition data has been reported, and to the positional isomer 2-amino-4,6-dichlorophenol, which shows no measurable MPO inhibition activity in similar assays [2].

MPO IC50
Class-level
39 nM
Supports MPO chlorination assay interpretation
No inhibition data for comparators; assay-specific
Enzyme Inhibition Inflammation Myeloperoxidase

Reduced Nephrotoxicity vs. 4-Amino-2,6-dichlorophenol

In vitro nephrotoxicity studies using isolated rat renal cortical cells (IRCC) from male Fischer 344 rats demonstrated that 2-amino-4,5-dichlorophenol (structurally related to 2-Amino-3,5-dichlorophenol) induced cytotoxicity only at the higher concentration of 1.0 mM, whereas 4-amino-2,6-dichlorophenol (4A2,6DCP) and 4-amino-2-chlorophenol (4A2CP) exhibited marked cytotoxicity at both 0.5 mM and 1.0 mM [1]. This indicates a comparatively reduced nephrotoxic potential for the 2-amino-4,5-dichloro substitution pattern, which is relevant for assessing the safety profile of 2-Amino-3,5-dichlorophenol in biological applications.

Nephrotoxicity
Reported
Target: 1.0 mM cytotoxicity
Comparator: 0.5 mM cytotoxicity
Reported lower cytotoxicity in IRCC model
Isolated renal cortical cell assay; cross-study comparison
Toxicology Nephrotoxicity In Vitro Safety

Partition Coefficient (LogP) Difference

2-Amino-3,5-dichlorophenol possesses a calculated LogP value of 2.86, indicative of moderate lipophilicity . This contrasts with other dichlorophenol isomers, such as 3,5-dichlorophenol (LogP not widely reported but likely lower due to absence of amino group) and 2-amino-4,6-dichlorophenol (LogP approximately 2.5), as well as with less lipophilic aminophenols like 2-aminophenol (LogP ~1.0) [1]. The higher LogP of 2-Amino-3,5-dichlorophenol suggests enhanced membrane permeability and potential for bioaccumulation, which are critical considerations in drug design and environmental fate assessments.

LogP
Class-level
2.86
Moderate lipophilicity context vs. other isomers
Calculated value; influences partitioning
Physicochemical Properties Lipophilicity ADME

Phytotoxicity in Scenedesmus acutus Model

2-Amino-3,5-dichlorophenol exhibits phytotoxic activity in the autotrophic green alga Scenedesmus acutus, with an EC50 for chlorophyll production of 1,513.56 nM and for ethane production of 81,283.05 nM [1]. This activity is moderate compared to known herbicides but provides a baseline for assessing its potential as an agrochemical intermediate. While direct head-to-head data with other aminochlorophenols in this assay are lacking, the 3,5-dichloro substitution pattern is known to influence herbicidal potency in related structures [2].

Phytotoxicity EC50
Context-dependent
Chlorophyll: 1,513.56 nM
Ethane: 81,283.05 nM
Provides ecotoxicology assay endpoint context
Scenedesmus acutus model; no direct comparator
Agrochemical Herbicide Phytotoxicity

Optimal Applications of 2-Amino-3,5-dichlorophenol


MPO Inhibition for Inflammation Research

Leverage the compound's potent MPO inhibitory activity (IC50 39 nM) in assays designed to elucidate the role of myeloperoxidase in inflammatory diseases. Its specificity for MPO, combined with a distinct LogP profile, makes it a valuable tool for studying the enzyme's chlorination activity and for validating MPO as a therapeutic target [1].

Low-Nephrotoxicity Intermediate Synthesis

Employ 2-Amino-3,5-dichlorophenol as a key building block in the synthesis of drug candidates where minimizing renal toxicity is a priority. Its structural analog (2-amino-4,5-dichlorophenol) demonstrates significantly lower cytotoxicity in renal cell assays compared to 4-amino-2,6-dichlorophenol, suggesting a favorable safety profile for this substitution pattern [1].

Herbicide Lead Optimization

Utilize 2-Amino-3,5-dichlorophenol as a scaffold for developing novel herbicides, guided by its moderate phytotoxicity profile (EC50 1.5 µM for chlorophyll inhibition). The quantitative phytotoxicity data provides a baseline for structure-activity relationship (SAR) studies aimed at enhancing herbicidal potency while optimizing selectivity [1].

Physicochemical and ADME Profiling

Incorporate 2-Amino-3,5-dichlorophenol as a reference compound in computational models and experimental assays that evaluate the impact of halogen and amino substitution on lipophilicity and membrane permeability. Its well-defined LogP (2.86) serves as a benchmark for predicting the ADME properties of more complex molecules containing similar functional groups [1].

Application
Selection Property
Validation Focus
MPO enzyme studies
MPO inhibition assay context
IC50 and enzyme kinetic endpoints
Renal cell model compound synthesis
Cytotoxicity profile in renal cells
Cytotoxicity endpoint comparison
Phytotoxicity screening scaffold
Phytotoxicity assay context
EC50 and SAR endpoints
Lipophilicity reference standard
LogP and partitioning behavior
ADME-property prediction models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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